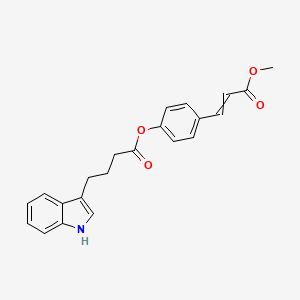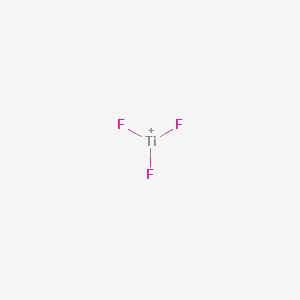
Titanium(1+), trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(1+), trifluoro- is a compound that features a titanium ion in the +1 oxidation state bonded to three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Titanium(1+), trifluoro- typically involves the reaction of titanium metal or titanium compounds with fluorinating agents. One common method is the reaction of titanium tetrachloride with hydrogen fluoride, which produces titanium trifluoride and hydrogen chloride as by-products. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Titanium(1+), trifluoro- may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorine compounds. The production process must ensure high purity and yield, often involving multiple purification steps to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium(1+), trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV) fluoride.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under specific conditions.
Substitution: Fluorine atoms in the compound can be substituted with other ligands, such as chlorine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.
Substitution: Reagents like hydrochloric acid or water can facilitate substitution reactions.
Major Products Formed:
Oxidation: Titanium(IV) fluoride (TiF4)
Reduction: Metallic titanium (Ti)
Substitution: Titanium(III) chloride (TiCl3) or titanium hydroxide (Ti(OH)3)
Applications De Recherche Scientifique
Titanium(1+), trifluoro- has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: Titanium(1+), trifluoro- is used in the production of high-performance materials, including coatings and composites, due to its excellent corrosion resistance and mechanical properties.
Mécanisme D'action
The mechanism by which Titanium(1+), trifluoro- exerts its effects involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. Its interaction with biological molecules can alter their structure and function, making it useful in medical applications.
Comparaison Avec Des Composés Similaires
- Titanium(IV) fluoride (TiF4)
- Titanium(III) chloride (TiCl3)
- Titanium(II) oxide (TiO)
Comparison:
- Oxidation State: Titanium(1+), trifluoro- has a unique +1 oxidation state, whereas similar compounds often have higher oxidation states.
- Reactivity: The reactivity of Titanium(1+), trifluoro- differs from its higher oxidation state counterparts, making it suitable for specific catalytic applications.
- Applications: While Titanium(IV) fluoride and Titanium(III) chloride are widely used in industrial processes, Titanium(1+), trifluoro- offers unique advantages in specialized applications, such as in advanced materials and medical research.
Propriétés
Numéro CAS |
121472-26-2 |
|---|---|
Formule moléculaire |
F3Ti+ |
Poids moléculaire |
104.862 g/mol |
Nom IUPAC |
trifluorotitanium(1+) |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+4/p-3 |
Clé InChI |
YDAGXMBIYTWPGY-UHFFFAOYSA-K |
SMILES canonique |
F[Ti+](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


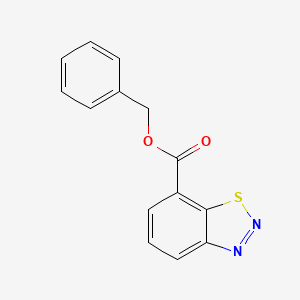
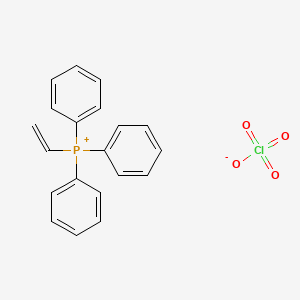
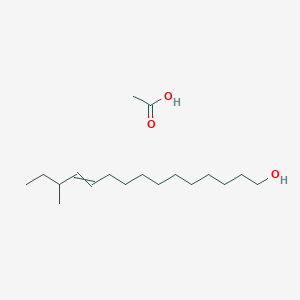
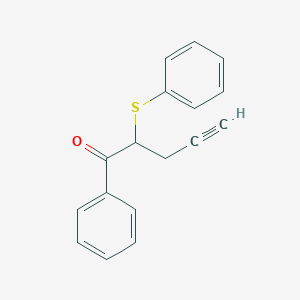
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
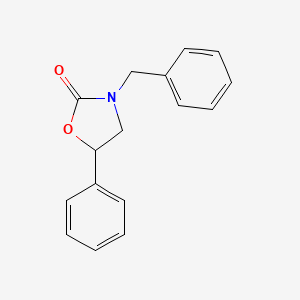
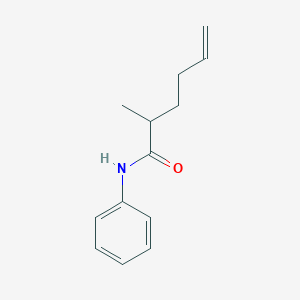
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
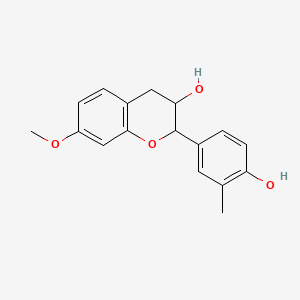
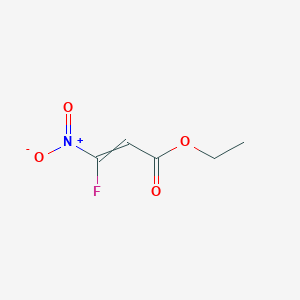
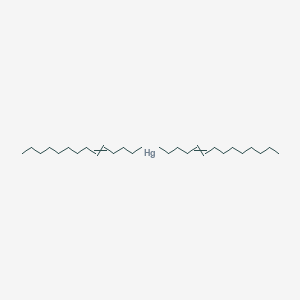
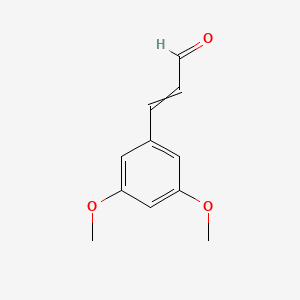
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
